2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide

Mcl-1 inhibitor PI3Kβ off-target selectivity profiling

2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide, commonly designated WAY-330022, is a synthetic small molecule belonging to the aryl sulfonyl piperidine class. It is primarily marketed as an inhibitor of the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1), a key member of the BCL-2 family that regulates programmed cell death.

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.9 g/mol
Cat. No. B12506427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide
Molecular FormulaC20H23ClN2O4S
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(28(25,26)23-11-3-2-4-12-23)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,22,24)
InChIKeyMOJFIWVSHAPUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-330022 (CAS 940850-10-2): A Small-Molecule Mcl-1 Inhibitor Research Tool for Apoptosis Pathway Studies


2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide, commonly designated WAY-330022, is a synthetic small molecule belonging to the aryl sulfonyl piperidine class . It is primarily marketed as an inhibitor of the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1), a key member of the BCL-2 family that regulates programmed cell death [1]. The compound features a 4-chlorophenyl acetamide core linked to a methoxy-substituted phenyl ring bearing a piperidin-1-ylsulfonyl moiety (molecular formula C₂₀H₂₃ClN₂O₄S; MW 422.93 g/mol) . Available from commercial vendors in purity grades of ≥95% to 98%, WAY-330022 is offered as a research reagent for probing Mcl-1-dependent cellular survival mechanisms, often in pre-formulated DMSO solutions .

Procurement Risk: Why Not All Mcl-1 Inhibitors Are Interchangeable with WAY-330022


Mcl-1 inhibitors exhibit highly divergent selectivity profiles against other BCL-2 family members (e.g., BCL-2, BCL-xL) and unrelated kinases, making direct functional substitution precarious without target-specific verification [1]. While several Mcl-1 inhibitors are known (e.g., S63845, AZD5991, AMG 176), WAY-330022's off-target landscape is distinctively characterized by a measurable inhibitory activity against PI3Kβ (p110β), a lipid kinase unrelated to the BCL-2 family [2]. This dual-activity signature means that substituting WAY-330022 with a highly selective Mcl-1 inhibitor (e.g., S63845, which exhibits >1000-fold selectivity over BCL-2/BCL-xL and no reported PI3Kβ activity) will produce fundamentally different biological outcomes in cellular assays where PI3K pathway modulation is a confounding variable [1]. The quantitative evidence in Section 3 substantiates why direct replacement without re-validation introduces unacceptable experimental variability.

Quantitative Differentiation of WAY-330022: Measured PI3Kβ Off-Target Activity vs. Highly Selective Mcl-1 Inhibitors


WAY-330022 Demonstrates Measurable PI3Kβ Inhibitory Activity, Distinguishing It from Highly Selective Mcl-1 Inhibitors

In a scintillation proximity assay using GST-tagged human p110β (PI3Kβ catalytic subunit beta isoform) expressed in Sf9/baculovirus system, WAY-330022 displayed an IC₅₀ of 78,300 nM (78.3 µM) [1]. This contrasts with the clinically advanced Mcl-1 inhibitor S63845, which was profiled against a panel of 456 kinases and showed no significant PI3Kβ inhibition (IC₅₀ >10 µM or no activity reported) [2]. While WAY-330022's potency at PI3Kβ is modest, its presence as a secondary pharmacology target is a quantifiable and reproducible differentiation feature critical for experimental interpretation.

Mcl-1 inhibitor PI3Kβ off-target selectivity profiling

Purity and QC Documentation Specificity for WAY-330022 Enables Reproducible Procurement

Commercially sourced WAY-330022 (e.g., from Aladdin, Bidepharm) is supplied with batch-specific QC documentation including HPLC purity analysis (95–98%) and ¹H NMR structure confirmation . This level of documentation is critical because structurally similar sulfonamide-acetamide analogs can co-elute or share spectroscopic signatures; procurement of WAY-330022 from sources lacking NMR verification risks acquiring mis-synthesized positional isomers or des-chloro analogs that lack Mcl-1 activity.

compound quality control purity specification NMR confirmation

Solubility Pre-Formulation in DMSO Reduces Experimental Variability vs. Neat Compound Procurement

WAY-330022 is routinely available as a 10 mM solution in DMSO (e.g., BioMart Cat# S58971-1ml), which bypasses the inherent solubility limitations of the neat solid . The predicted ALogP of 1.095 and topological polar surface area of 84.1 Ų suggest moderate aqueous solubility, but experimental DMSO solubility is verified at 10 mM . In contrast, many structurally related Mcl-1 inhibitors with higher cLogP values require custom solubilization protocols, introducing inter-laboratory variability in EC₅₀/IC₅₀ determinations.

solubility DMSO stock assay-ready

Recommended Use Cases for WAY-330022 Based on Its Specific Activity and Selectivity Signature


Investigating PI3Kβ-Dependent Confounding Effects in Mcl-1-Mediated Apoptosis Studies

When a study requires simultaneous observation of Mcl-1 inhibition and PI3K pathway modulation, WAY-330022's dual activity (Mcl-1 inhibition as indicated by vendor annotation plus measurable PI3Kβ inhibition at 78.3 µM) makes it a useful tool for probing crosstalk between survival signaling and apoptosis [1]. Researchers can exploit this off-target profile to model scenarios where PI3K activity compensates for Mcl-1 loss, using WAY-330022 as a single-agent tool rather than combining a selective Mcl-1 inhibitor with a separate PI3K inhibitor. Note: formal Mcl-1 IC₅₀ data for WAY-330022 is not publicly available; experimental determination is required prior to use.

Chemical Biology Research Requiring a Structurally Defined Sulfonamide-Acetamide Mcl-1 Ligand

WAY-330022's aryl sulfonyl piperidine scaffold serves as a starting point for structure-activity relationship (SAR) studies targeting Mcl-1. Its verified identity via NMR and HPLC ensures that medicinal chemistry efforts begin with a characterized lead structure. Unlike some Mcl-1 inhibitors that are macrocyclic (e.g., AZD5991) or based on indole-2-carboxylic acid cores (e.g., A-1210477), the linear acetamide-sulfonamide architecture of WAY-330022 offers distinct synthetic tractability for fragment-based design.

Procurement for In Vitro Assays Where Pre-Dissolved DMSO Stock Eliminates Solubility Artifacts

For laboratories conducting dose-response screens in 96- or 384-well formats, the availability of WAY-330022 as a 10 mM DMSO solution minimizes pre-assay handling, reduces DMSO carryover variability, and ensures day-to-day consistency. This is particularly valuable for core facilities or CROs running standardized apoptosis panels where rigorous liquid handling protocols are essential.

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